
N,N-Dimethylpiperidin-4-amine
Overview
Description
N,N-Dimethylpiperidin-4-amine (CAS: N/A; PubChem CID: 417391) is a tertiary amine derivative of piperidine, characterized by two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. Its IUPAC name is 4-(dimethylamino)piperidine, and it has a molecular formula of C₇H₁₆N₂ (molecular weight: 128.22 g/mol). Key physical properties include a boiling point of 187°C, a refractive index of 1.476, and a purity of 97% in commercial preparations .
This compound is widely used in pharmaceutical research, particularly as a building block in synthesizing bioactive molecules. Its structural flexibility allows for modifications that enhance binding affinity or metabolic stability in drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpiperidin-4-amine can be synthesized through several methods. One common method involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature for four days, followed by the addition of concentrated hydrochloric acid. The resulting residue is dissolved in water, and the pH is adjusted to 10 using sodium hydroxide solution. The aqueous solution is then extracted with methylene chloride, and the organic layer is dried over sodium sulfate to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield piperidine derivatives with different substituents depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products:
Oxidation: N,N-Dimethylpiperidin-4-one.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
Applications in Organic Synthesis
N,N-Dimethylpiperidin-4-amine serves as a nucleophilic catalyst in various organic reactions due to its basicity and ability to stabilize transition states. Some notable applications include:
Esterification Reactions
DMAP is commonly used as a catalyst in esterification reactions, particularly with acetic anhydride. The mechanism involves the formation of an acetylpyridinium ion, facilitating the nucleophilic attack by alcohols to form esters without the formation of tetrahedral intermediates .
Synthesis of Indoles and Tetrazoles
Recent studies have demonstrated the synthesis of new ionic liquids based on DMAP that act as efficient catalysts for the Fischer indole synthesis and click chemistry for 1H-tetrazole formation. These reactions are carried out under environmentally friendly conditions, often requiring minimal catalyst loading .
Reaction Type | Catalyst Type | Yield (%) | Conditions |
---|---|---|---|
Fischer Indole Synthesis | DMAP-based Ionic Liquids | Up to 70% | Solvent-free |
1H-Tetrazole Formation | DMAP-based Ionic Liquids | Variable | Minimal catalyst loading |
Medicinal Chemistry Applications
DMAP has been explored for its potential in medicinal chemistry, particularly in drug development and synthesis.
Pharmaceutical Applications
DMAP derivatives have been investigated for their role as intermediates in the synthesis of various pharmaceutical compounds. For instance, its application in creating complex amines and heterocycles is significant for developing new therapeutic agents .
Safety and Toxicity Considerations
While DMAP is effective in catalysis, it also poses safety risks due to its toxicity and corrosive nature. It can cause severe skin burns and eye damage upon contact, necessitating careful handling procedures in laboratory environments .
Case Study 1: Catalytic Efficiency of DMAP-Based Ionic Liquids
A study evaluated the performance of DMAP-based ionic liquids in synthesizing indoles and tetrazoles. The results indicated that these ionic liquids could replace traditional solvents, enhancing reaction efficiency while minimizing environmental impact .
Case Study 2: Drug Synthesis Using DMAP
Research highlighted the use of DMAP in synthesizing novel anti-cancer agents through amine coupling reactions. The findings suggested that DMAP facilitated higher yields compared to conventional methods, indicating its potential for scaling up pharmaceutical production .
Mechanism of Action
The mechanism of action of N,N-Dimethylpiperidin-4-amine involves its interaction with molecular targets such as N-methyl-D-aspartate receptors. The compound’s molecular features allow it to modulate these receptors, potentially influencing synaptic transmission and plasticity. This modulation can have various effects, including reducing alcohol dependence and potentially impacting other neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogues of N,N-Dimethylpiperidin-4-amine
Key Observations :
- This compound is often functionalized at the 1-position of the piperidine ring to enhance pharmacological activity. For instance, benzylation (as in ) or coupling with heterocycles (e.g., indole in ) improves target binding.
- Synthetic yields vary significantly: Amide coupling yields (19%) are lower than reductive amination (>95%), highlighting the influence of reaction mechanisms on efficiency .
Key Observations :
- The This compound moiety in compound 14 exhibits potent anticancer activity (IC₅₀ = 33 nM), outperforming analogues lacking this group (>100 nM) .
- Modifications to the piperidine ring significantly affect binding. For example, compound 37 (1,4′-bipiperidine) shows weaker binding (IC₅₀ ≈ 10 μM) to L3MBTL3 compared to pyrrolidine-containing analogues, emphasizing the importance of ring size and substituent placement .
- 4-DAMP analogues with piperidine scaffolds demonstrate nanomolar affinity for muscarinic receptors, but their binding is highly temperature-dependent, suggesting entropy-driven interactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties
Key Observations :
Biological Activity
N,N-Dimethylpiperidin-4-amine (DMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DMPA, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with two methyl groups attached to the nitrogen atom at position 4. Its molecular formula is C7H16N2, and it has a molecular weight of 128.22 g/mol. The compound is typically found in a colorless to yellow liquid form and exhibits a purity of around 97% in commercial preparations .
Biological Activity Overview
The biological activity of DMPA has been investigated across various studies, revealing its potential in several therapeutic areas:
- Anticancer Properties : DMPA and its derivatives have shown promising anticancer activity by inducing apoptosis in cancer cell lines. Studies indicate that certain derivatives can inhibit the proliferation of various cancer types, including breast and prostate cancers.
- Neuropharmacological Effects : Research suggests that DMPA may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its structural similarity to other psychoactive compounds allows it to interact with receptors involved in mood regulation and cognitive function .
- Antimicrobial Activity : Some derivatives of DMPA demonstrate antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections.
The mechanisms underlying the biological activities of DMPA involve several pathways:
- Apoptosis Induction : In cancer cells, DMPA has been shown to activate caspase pathways leading to programmed cell death. This mechanism is crucial for its anticancer effects.
- Receptor Modulation : DMPA may act as a modulator for neurotransmitter receptors such as serotonin and dopamine receptors, which are pivotal in managing mood disorders and neurodegenerative diseases .
Data Table: Biological Activities of DMPA Derivatives
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of DMPA derivatives against human cancer cell lines. The results indicated that specific modifications on the piperidine ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
- Neuropharmacological Assessment : A recent investigation into the effects of DMPA on animal models revealed significant improvements in memory retention and mood stabilization, attributed to its interaction with central nervous system receptors. This opens avenues for further research into its use as a neuroprotective agent .
- Antimicrobial Properties : An exploration into the antimicrobial efficacy of DMPA derivatives demonstrated effective inhibition against strains of Staphylococcus aureus and Candida albicans. This highlights its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N-Dimethylpiperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, analogous compounds like N,N-dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine are synthesized via alkylation using dimethylamine or methyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like acetonitrile or ethanol . Optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents can enhance yields (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. How can researchers characterize this compound using spectroscopic and spectrometric techniques?
- Methodological Answer :
- 1H NMR : Analyze proton environments at 600 MHz in DMSO-d6. For example, dimethylamino groups show singlets near δ 2.14 ppm, while piperidine ring protons appear as multiplets between δ 1.30–3.04 ppm .
- HRMS : Confirm molecular weight (e.g., C13H20N2 with expected m/z 204.32) using electrospray ionization (ESI) to validate purity .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Stability tests in DMSO or ethanol (1–10 mM) over 48 hours at room temperature show <5% degradation via HPLC. Avoid prolonged exposure to light or acidic/basic environments, which may induce ring-opening or decomposition .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Screen alkylating agents (e.g., methyl iodide vs. dimethyl sulfate) and bases (e.g., NaH vs. K2CO3) in microwaves (50–100°C, 30–60 min) to identify high-yield conditions .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Yield Tracking : Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. What experimental strategies are used to evaluate the biological activity of this compound analogs?
- Methodological Answer :
- Enzyme Assays : Test cholinesterase inhibition (e.g., acetylcholinesterase IC50 via Ellman’s method) to assess neuropharmacological potential .
- Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to quantify permeability in Caco-2 cell monolayers .
- Target Engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics to receptors like σ-1 or opioid receptors .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., dopamine D2 receptor PDB: 6CM4). Focus on substituent effects at the piperidine N-position .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
- MD Simulations : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of dimethylamino interactions .
Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound analogs?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing N-methyl vs. ring-methyl groups) .
- Isotopic Labeling : Synthesize 13C-labeled analogs to track carbon environments in complex mixtures .
- Synchrotron XRD : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. How do researchers address heterogeneity in meta-analyses of pharmacological data for piperidine derivatives?
- Methodological Answer :
- Statistical Tools : Calculate Higgins’ I² statistic to quantify heterogeneity (% variation due to study differences). Values >50% indicate substantial heterogeneity, necessitating random-effects models .
- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standard assays) and re-analyze effect sizes .
- Subgroup Analysis : Stratify data by variables like assay type (e.g., in vitro vs. in vivo) or substituent groups .
Q. What methodologies ensure rigorous literature reviews for this compound-related studies?
- Methodological Answer :
- Database Selection : Prioritize PubMed, Web of Science, and Reaxys for comprehensive coverage. Avoid Google Scholar due to irreproducible search results .
- Search Strings : Use Boolean operators (e.g., (this compound) AND (synthesis OR pharmacokinetics)) and truncation (e.g., piperidin$) .
- PRISMA Guidelines : Document screening, inclusion, and exclusion criteria to minimize bias .
Properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAIURZMRJPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198542 | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50533-97-6 | |
Record name | 4-(Dimethylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50533-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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